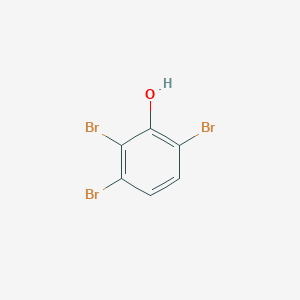

2,3,6-Tribromophenol

Vue d'ensemble

Description

2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol . It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . The commercial product is prepared industrially .

Synthesis Analysis

TBP can be prepared by the controlled reaction of elemental bromine with phenol . The reaction of phenol with bromine in a 1:1 molecular ratio in carbon disulfide solution leads to the production of p-bromophenol .Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phenols can undergo electrophilic substitution reactions . When reacted with dilute nitric acid (HNO3) at room temperature, it gives a mixture of 2-nitrophenol and 4-nitrophenol . When concentrated HNO3 is used, the product will be 2,4,6-trinitrophenol instead .Physical And Chemical Properties Analysis

2,4,6-Tribromophenol is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is almost insoluble in water, but soluble in alcohol, chloroform, ether, and caustic alkali solution .Applications De Recherche Scientifique

Environmental Concentrations and Toxicology

- Environmental Presence and Toxicology : 2,3,6-Tribromophenol is notable for its environmental presence and toxicological significance. It occurs as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. Furthermore, it serves as a pesticide and naturally occurs in some aquatic organisms. Its ubiquitous presence in the environment, along with uncertainties surrounding its toxicokinetics and toxicodynamics, make it a compound of ongoing relevance, especially considering its potential future presence in aquatic matrices, house dust, and foodstuffs, which are significant exposure routes for humans (Koch & Sures, 2018).

Sensing Technology

- Electrochemical Sensing : A novel electrochemical sensor for detecting 2,3,6-Tribromophenol was developed using surface molecular imprinting technology. This sensor exhibited selective recognition ability, a low detection limit, and good repeatability, demonstrating its potential for environmental monitoring and quality control applications (Ma et al., 2015).

Biodegradation and Environmental Impact

- Biodegradation Studies : Research on biodegradation and debromination of 2,3,6-Tribromophenol explored the use of a bacterium, Bacillus sp. GZT, and the optimization of this process using response surface methodology. This study provides insights into efficient strategies for the degradation of this compound in contaminated environments (Zu et al., 2013).

- Impact on Aquatic Life : Exposure of aquatic life, like zebrafish, to 2,3,6-Tribromophenol has shown adverse effects on reproduction, suggesting ecological implications for fish populations in contaminated environments (Deng et al., 2010).

Endocrine Disruption

- Hormonal Activities : A study on the endocrine disrupting effects of 2,3,6-Tribromophenol highlighted its potential to interfere with estrogenic and androgenic pathways, suggesting the need for environmental monitoring of this compound (Ezechiáš et al., 2012).

Hydrodebromination Techniques

- Hydrodebromination in Aqueous Solution : Research on hydrodebromination of 2,3,6-Tribromophenol using Devarda’s alloy indicated the effectiveness of this method for removing bromine atoms from the compound in aqueous solutions, which could have applications in water treatment and pollution control (Weidlich et al., 2013).

Blood-Brain Barrier Interference

- Influence on P-glycoprotein Transport : A study on 2,3,6-Tribromophenol's effect on the blood-brain barrier found that it could decrease the transport activity of P-glycoprotein, an important efflux transporter. This has implications for our understanding of how environmental contaminants can affect neurological health and drug efficacy (Trexler et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,3,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNAPAHSSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543390 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Tribromophenol | |

CAS RN |

28165-57-3 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

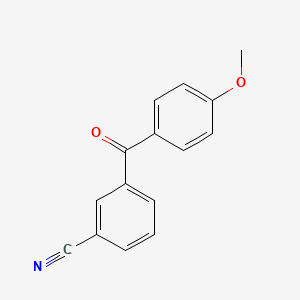

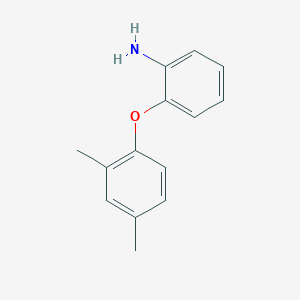

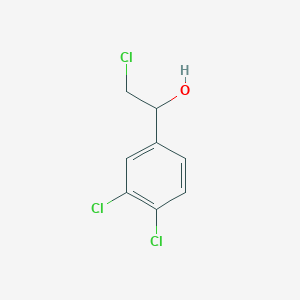

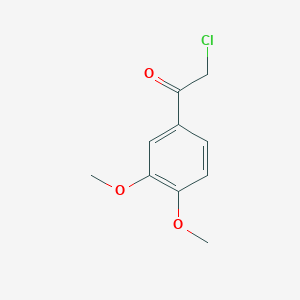

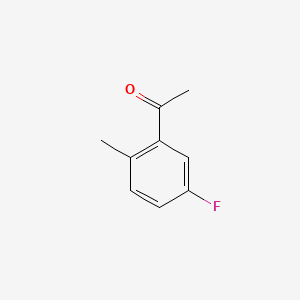

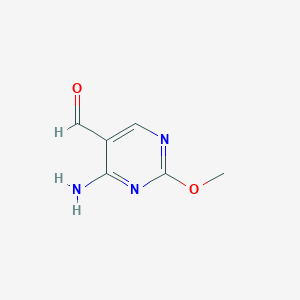

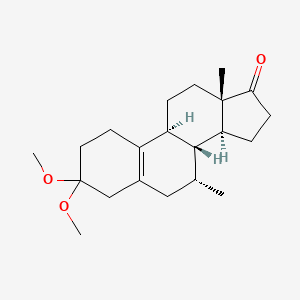

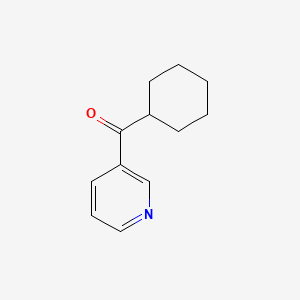

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)